molecular formula C13H12O B181839 4-(3-Methylphenyl)phenol CAS No. 191724-08-0

4-(3-Methylphenyl)phenol

Cat. No.: B181839
CAS No.: 191724-08-0
M. Wt: 184.23 g/mol
InChI Key: DMTSNKPXUWEOBB-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 3-methylphenyl group at the para position

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-(3-Methylphenyl)phenol may interact with a variety of biological targets.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Related compounds such as phenols are known to be involved in the microbial degradation of aromatic compounds via the meta-cleavage pathway . This pathway involves a series of enzymatic reactions that break down aromatic compounds, potentially affecting various downstream processes.

Pharmacokinetics

The compound’s benzylic position and phenolic hydroxyl group may influence its bioavailability and metabolism .

Result of Action

Related compounds such as phenols have been found to have antiseptic and disinfectant properties , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s action may be influenced by the biological environment, including the presence of specific enzymes and receptors .

Safety and Hazards

Phenolic compounds, including “4-(3-Methylphenyl)phenol”, can pose safety hazards. They can cause burns of eyes, skin, and mucous membranes . They are also combustible materials, and their containers may explode when heated .

Future Directions

The future directions for research on “4-(3-Methylphenyl)phenol” and similar phenolic compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, there is interest in the potential use of phenolic compounds in functional foods due to their beneficial physiological effects . Additionally, the development of new analytical methods for phenolic compounds in fortified foodstuffs presents another promising direction .

Biochemical Analysis

Biochemical Properties

4-(3-Methylphenyl)phenol plays a significant role in biochemical reactions, particularly in the context of microbial degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. This interaction is crucial for the subsequent meta-cleavage pathway, which is a major route for the microbial degradation of aromatic compounds . The compound also interacts with other enzymes in the pathway, such as acetaldehyde dehydrogenase, which further processes the degradation products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the degradation of aromatic compounds, thereby influencing the metabolic pathways within the cell . Additionally, the compound can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and receptors. For instance, it binds to phenol hydroxylase, facilitating the hydroxylation process. This binding interaction is essential for the activation of the enzyme and the subsequent biochemical reactions . The compound may also inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylase and acetaldehyde dehydrogenase, which play key roles in the metabolic processing of the compound . These interactions can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and receptors within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methylphenyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a halogenated aromatic compound in the presence of a base. For example, 3-methylbromobenzene can react with phenol in the presence of a strong base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-(3-Methylphenyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSNKPXUWEOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362560
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191724-08-0
Record name 3'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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